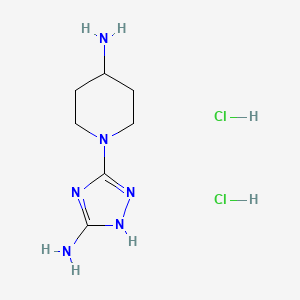
1-(5-氨基-1H-1,2,4-三唑-3-基)哌啶-4-胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . Additionally, it is used as a building block for the construction of bioactive triazole-fused heterocycles. In material science, it is explored for its potential use in the development of new materials with unique properties.
准备方法
The synthesis of 1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as microwave irradiation, to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium nitrite, sulfuric acid, and sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole or piperidine rings.
作用机制
The mechanism of action of 1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
相似化合物的比较
1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and 5-amino-1H-1,2,4-triazole-3-carbohydrazide
生物活性
1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperidine ring connected to a 5-amino-1H-1,2,4-triazole moiety. Its molecular weight is approximately 379.26 g/mol, with multiple hydrogen bond donors and acceptors that contribute to its biological interactions .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, compounds containing the triazole structure have shown activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on important enzymes such as acetylcholinesterase (AChE) and urease. In one study, derivatives showed strong AChE inhibition with IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM) . This suggests potential applications in treating conditions like Alzheimer's disease.
3. Antioxidant Activity
Research indicates that triazole derivatives may possess antioxidant properties that protect cells from oxidative stress. These activities are crucial in preventing cellular damage and may contribute to the compound's therapeutic potential .
The mechanisms underlying the biological activities of 1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride include:
- Hydrogen Bonding : The presence of multiple hydrogen bond donors and acceptors facilitates interactions with target proteins and enzymes.
- Tautomerism : The compound exhibits tautomeric behavior, which can influence its reactivity and interaction with biological targets .
Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial activity of synthesized triazole derivatives, it was found that compounds similar to 1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride exhibited potent activity against Salmonella typhi and Bacillus subtilis, indicating their potential as new antibacterial agents .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of triazole-based compounds. The results showed that certain derivatives had strong inhibitory effects on AChE and urease, suggesting their utility in treating diseases associated with these enzymes .
Data Tables
属性
IUPAC Name |
1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6.2ClH/c8-5-1-3-13(4-2-5)7-10-6(9)11-12-7;;/h5H,1-4,8H2,(H3,9,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFUSBHUDRYGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NNC(=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














